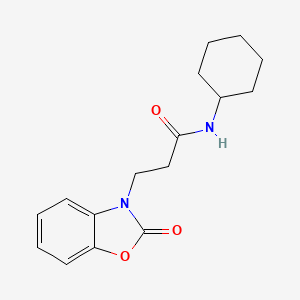

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATHOMFMMGOQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the cyclization of N-(2-alkynyl)aryl benzamides. One common method is the gold(I)-catalyzed cycloisomerization, which proceeds via a 6-exo-dig pathway to yield the desired oxazole under mild reaction conditions . The reaction conditions often involve the use of cationic gold(I) complexes to achieve good chemical yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can yield reduced oxazole products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activity against cancer cells.

Materials Science: The compound’s unique structure makes it useful in the development of heat-resistant and electronic materials.

Organic Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound is part of a series of amide derivatives studied for immunoproteasome inhibition. Key structural analogs include:

- N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1): Features a benzyl group and pyridinone ring.

- N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) : Shorter acetamide chain compared to propanamide.

- N-butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 4) : Contains a linear butyl substituent.

- (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (Compound 5) : Bulky diphenyl and chiral center.

Key Structural Differences :

- The cyclohexyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to benzyl (Compound 1) or butyl (Compound 4) groups.

Table 1: Structural Comparison of Analogs

Inhibitory Potency :

- Compound 1 exhibited the highest potency (Ki in low micromolar range), attributed to optimal interactions between its benzyl group and the hydrophobic pocket of the β1i subunit .

- The target compound (Compound 3) showed lower activity, likely due to the cyclohexyl group’s steric hindrance or suboptimal positioning in the binding pocket.

Molecular Dynamics (MD) Insights :

- MD simulations revealed that the target compound interacts with Phe31 and Lys33 residues in the β1i subunit. However, its binding stability was inferior to Compound 1, as shown by free energy calculations using Binding Pose Metadynamics (BPMD) .

- The propanamide chain in the target compound allows partial penetration into the active site, but the cyclohexyl group may limit deep binding compared to the benzyl group in Compound 1.

Table 2: Inhibition Data and Binding Features

Analytical and Spectroscopic Comparisons

Spectral Characterization :

- The target compound’s benzoxazolone core would exhibit distinct IR absorption near 1670–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N stretch), similar to benzimidazole derivatives (e.g., 1678 cm⁻¹ for CO in ) .

- 1H NMR would show signals for the cyclohexyl protons (δ 1.0–2.0 ppm) and amide NH (δ ~8.0 ppm), comparable to N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide in .

Mass Spectrometry :

- The molecular ion peak for the target compound would align with analogs in and , with fragmentation patterns reflecting cleavage of the amide bond and benzoxazolone ring.

Biological Activity

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a cyclohexyl group attached to a propanamide that is further linked to a benzoxazole moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in hepatocellular carcinoma (HCC) cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to enhanced cell death in cancerous tissues .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (HCC) | 12.5 | Caspase activation, Bcl-2 modulation |

| MCF7 (Breast Cancer) | 15.0 | Apoptotic pathway activation |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro assays have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. In models of neurodegeneration, particularly in Alzheimer's disease models, this compound has been shown to reduce oxidative stress and improve cognitive function. The underlying mechanisms appear to involve the modulation of inflammatory pathways and enhancement of synaptic plasticity .

Case Studies

A notable case study involved the administration of this compound in animal models of cancer and neurodegeneration. Results indicated a marked reduction in tumor size in treated groups compared to controls, alongside improved behavioral outcomes in neurodegenerative models.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of 2-aminophenol derivatives with chloroacetic acid or equivalent reagents to form the benzoxazole core . The propanamide side chain is introduced via nucleophilic substitution or coupling reactions, often using coupling agents like EDCI/HOBt. Intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity) and LC-MS (to verify molecular weight and purity). Reaction solvents (e.g., DMF, dichloromethane) and temperature (60–80°C) are critical for yield optimization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) resolves peaks for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and benzoxazole protons (δ 7.3–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion peak [M+H]⁺ at m/z 329.1425 (calculated for C₁₇H₂₁N₂O₃) .

- FT-IR : Key stretches include C=O (amide: ~1650 cm⁻¹) and benzoxazole C-O (1250 cm⁻¹) .

Q. What are the documented biological activities of benzoxazole derivatives like this compound?

- Methodological Answer : Benzoxazoles exhibit antimicrobial (Gram-positive bacteria: MIC 8–32 µg/mL) and anticancer (IC₅₀ 10–50 µM in MCF-7 cells) activities. These effects are attributed to intercalation with DNA or inhibition of topoisomerase II. Activity is structure-dependent; chloro or methoxy substituents enhance potency .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration, incubation time) or compound purity (>95% required for reproducibility). Mitigation strategies:

- Dose-response validation : Use a 10-point dilution series (0.1–100 µM) in triplicate.

- Orthogonal assays : Confirm cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation).

- Purity checks : Re-characterize batches with HPLC (C18 column, 90:10 H₂O:ACN gradient) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (5% DMSO in saline) or nanoformulation (PLGA nanoparticles, 150 nm size).

- Bioavailability : Introduce hydrophilic groups (e.g., PEGylation) or pro-drug derivatives (esterification of the amide).

- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after IV/oral administration (t₁/₂ = 2–4 hours in rodents) .

Q. How do structural modifications (e.g., halogenation) impact the compound’s mechanism of action?

- Methodological Answer :

- Chloro-substitution at the benzoxazole ring (position 5) increases lipophilicity (logP from 2.1 to 3.4), enhancing membrane permeability.

- Methoxy groups improve hydrogen bonding with target proteins (e.g., HDACs), as shown by molecular docking (Glide score: −9.2 kcal/mol vs. −7.5 for parent compound).

- SAR Table :

| Modification | Activity (IC₅₀, µM) | logP | Target Affinity (Kd, nM) |

|---|---|---|---|

| Parent | 45.2 | 2.1 | 850 |

| 5-Cl | 12.7 | 3.4 | 320 |

| 6-OCH₃ | 28.9 | 2.6 | 510 |

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3LQB for kinases).

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at benzoxazole C=O) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why might this compound show variable activity in enzyme inhibition vs. cell-based assays?

- Methodological Answer : Discrepancies arise from off-target effects (e.g., inhibition of cytochrome P450 in cell assays) or efflux pumps (e.g., P-gp overexpression). Solutions:

- Enzyme Assays : Use recombinant proteins (≥95% purity) and measure initial velocity (V₀) at 10 substrate concentrations.

- Cell Assays : Include controls with efflux inhibitors (verapamil for P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.